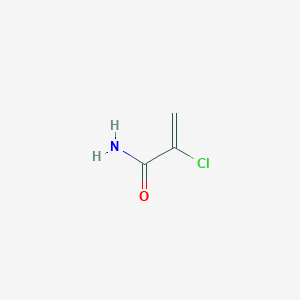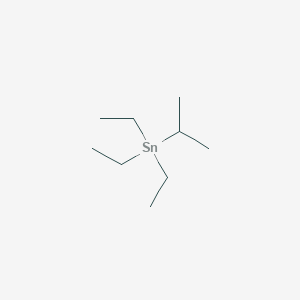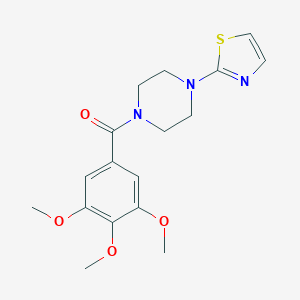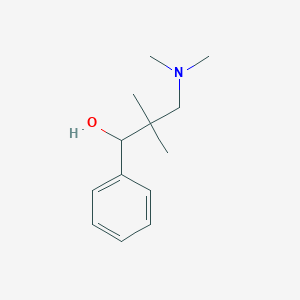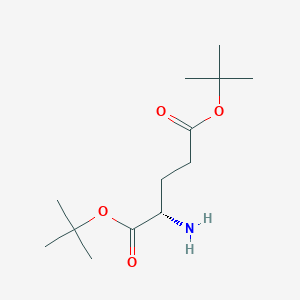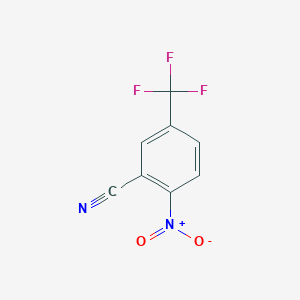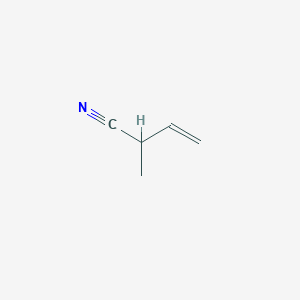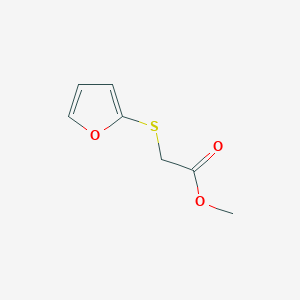
Methylphenylvinylsilane
説明
Methylphenylvinylsilane is a compound that is related to various polysilanes and siloxanes, which are of interest due to their unique properties and potential applications. While the provided papers do not directly discuss methylphenylvinylsilane, they do provide insights into similar compounds, such as poly(methylphenylsilane) and poly(methylphenylsiloxane), which can be used to infer some aspects of methylphenylvinylsilane's behavior and characteristics.
Synthesis Analysis
The synthesis of polysilanes, which are closely related to methylphenylvinylsilane, can be achieved through the reductive coupling of silyl halides with alkali metal supramolecular complexes. This process yields polymers with narrow molecular weight distribution and significant molecular weights, with the formation of both cyclic and linear oligomers . Additionally, the synthesis of metal-functionalized polysilanes has been reported, where poly(methylphenylsilane) is treated with metal complexes to afford novel copolymers . These methods provide a foundation for understanding how methylphenylvinylsilane and its derivatives might be synthesized.
Molecular Structure Analysis
The vibrational spectra and rotational isomerism of methylvinylsilane have been studied, revealing that cis and skew forms coexist in the gaseous and liquid states, with the cis form being more stable in the solid state . This information is crucial for understanding the molecular structure of methylphenylvinylsilane, as it suggests that the compound may exhibit similar isomerism and stability characteristics.
Chemical Reactions Analysis
Polysilanes can undergo various chemical reactions, such as the incorporation of aldehyde groups into the polymer chain , cyclopropanation of double bonds , and functionalization with metal complexes . These reactions demonstrate the reactivity of polysilane compounds and suggest that methylphenylvinylsilane could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The thermal stability of polysiloxanes, such as poly(methylphenylsiloxane), has been analyzed, showing that they are thermally stable and that their stability decreases with increasing molecular weight . The molecular dynamics of methylphenylsiloxane chains have also been studied, providing insights into the motions of backbone and lateral groups that lead to the formation of excimer-forming conformations . These studies help to elucidate the physical and chemical properties of compounds related to methylphenylvinylsilane.
科学的研究の応用
Protective Coatings for Metals : Methylphenylvinylsilane-based polysiloxanes are used for protective barriers on metals. These materials delay erosion/corrosion and increase chemical inertness of metal substrates (Barletta, Gisario, Puopolo, & Vesco, 2015).
Optoelectronic Device Applications : Modifications of the band gap energy levels in polysilanes like poly(methylphenylsilane) have applications in optoelectronics. These modifications can be achieved by introducing different substituents (Cleij, King, & Jenneskens, 2000).
Electrochemical Synthesis of Polysilanes : Electrochemical reactions of hydrosilane compounds, including Methylphenylsilane, are investigated for synthesizing polysilanes. This process results in oligosilanes with Si-Si bonds as the main chain (Kimata, Suzuki, Satoh, & Kuriyama, 1994).
Thermal Studies of Polysilanes : Polysilanes including polydimethyl-methylvinylsilane undergo thermal studies to understand their suitability for synthesizing polycarbosilanes, which are valuable for various applications (Shukla, Tiwari, Ranjan, Saxena, & Mathur, 2004).
Gas Chromatography Applications : Methylphenylvinylsilane-based polysiloxanes are characterized for their use as stationary phases in gas chromatography (Mayer, Zöllner, & Kählig, 1999).
Sensor for Detecting Explosives : Polysiloxane-modified tetraphenylethene, which includes methylvinyldiethoxylsiloxane (a derivative of Methylphenylvinylsilane), is used for detecting explosives (Li, Yang, Ren, & Yan, 2016).
Polysiloxane Membranes : Methylphenylvinylsilane-based polysiloxanes are used in the preparation of membranes with adjustable hydrophobicity and porosity for various applications (Prenzel, Wilhelm, & Rezwan, 2013).
Study of Plasma Polymerization : The plasmochemistry of methylphenylsilane, used during the deposition of thin films of plasmatic polysilane, is investigated. This study is relevant for understanding the plasma polymerization process (Kuřitka, Broza, Pryček, & Schauer, 2007).
Solid-Phase Microextraction Fibers : Methylphenylvinylsiloxane is used for coating solid-phase microextraction (SPME) fibers, enhancing their extraction properties for volatile and semi-volatile organic compounds (Yang, Zeng, Qiu, & Wang, 2002).
Organosilicon Compounds for Porous Materials : Methylphenyl polysilane, a related compound, is used to infiltrate porous materials, affecting their microstructure and improving their strength (Mazdiyasni, West, & David, 1978).
Safety And Hazards
特性
InChI |
InChI=1S/C9H11Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSXLDGILGBOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933107, DTXSID10884994 | |
| Record name | Ethenyl(methyl)phenylsilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenylvinylsilane | |
CAS RN |
17878-39-6, 147377-51-3 | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl(methyl)phenylsilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, (ethenylmethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



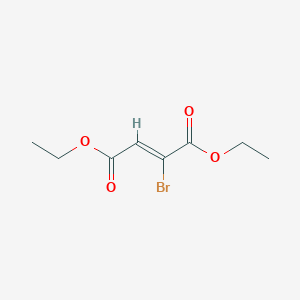
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
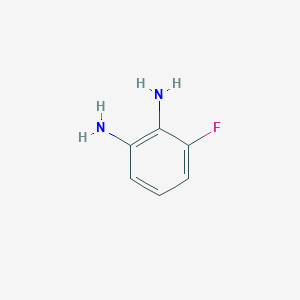
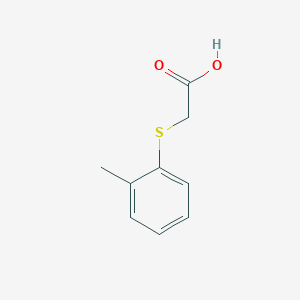
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
